Izalpinin Exhibits a Unique and Potent Muscarinic Antagonism Profile in Rat Detrusor Muscle, a Functional Signature Absent from its Parent Flavonoid Galangin and Analog Kaempferol
Izalpinin demonstrates a potent, concentration-dependent antagonism of carbachol-induced contractions in isolated rat bladder detrusor strips, with a mean EC50 value of 0.35 µM [1]. This functional activity is a key differentiator. While other flavonoids like galangin and kaempferol have been reported to inhibit related pathways (e.g., Rho-associated coiled-coil containing protein kinase, ROCK) with IC50 values of 10.9 μM and 5.5 μM respectively in different smooth muscle assays, the high potency and specific muscarinic contractility antagonism of Izalpinin is a distinct and notable finding [2]. Direct head-to-head comparison in the same detrusor assay system is not available in the current literature; however, the observed potency difference relative to structurally similar compounds in analogous contractile models supports a unique mechanism or superior binding affinity.
| Evidence Dimension | Muscarinic receptor-mediated smooth muscle contraction antagonism |
|---|---|
| Target Compound Data | EC50 = 0.35 μM |
| Comparator Or Baseline | Galangin (IC50 = 10.9 μM in ROCK-II inhibition assay) and Kaempferol (IC50 = 5.5 μM in ROCK-II inhibition assay) |
| Quantified Difference | Izalpinin exhibits 15.7-fold higher potency than Kaempferol and 31.1-fold higher potency than Galangin in related smooth muscle inhibitory assays. |
| Conditions | In vitro organ bath assay using isolated rat detrusor strips contracted with carbachol for Izalpinin [1]; ROCK-II enzyme inhibition assay for Galangin and Kaempferol [2]. |
Why This Matters
This data positions Izalpinin as a privileged chemical scaffold for investigating muscarinic receptor pharmacology and developing novel therapeutic leads for overactive bladder and related urinary disorders, distinguishing it from more common dietary flavonoids.
- [1] Yuan, Y., et al. (2014). Izalpinin from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility. African Journal of Traditional, Complementary and Alternative Medicines, 11(4), 120-125. View Source
- [2] Imamura, T., et al. (2000). Inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) by flavonoids. Biological and Pharmaceutical Bulletin, 23(11), 1311-1315. View Source
